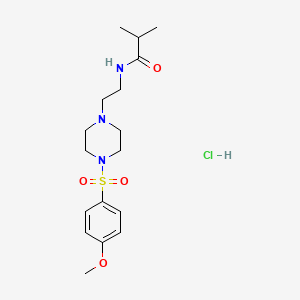
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)isobutyramide hydrochloride
Beschreibung
N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)isobutyramide hydrochloride is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenylsulfonyl group. The molecule includes an ethyl linker connecting the piperazine ring to an isobutyramide moiety, with a hydrochloride salt enhancing solubility.
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S.ClH/c1-14(2)17(21)18-8-9-19-10-12-20(13-11-19)25(22,23)16-6-4-15(24-3)5-7-16;/h4-7,14H,8-13H2,1-3H3,(H,18,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTPGTOPCNLMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)isobutyramide hydrochloride is a synthetic compound belonging to the class of piperazine derivatives. It exhibits significant biological activity, particularly in the modulation of neurotransmitter systems, making it a candidate for therapeutic applications in neurological disorders.
Chemical Structure and Properties
- Molecular Formula : C22H30ClN3O5S
- Molecular Weight : 484.0 g/mol
- CAS Number : 1185051-51-7
The compound features a piperazine ring, a sulfonyl group, and an isobutyramide moiety, which contribute to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H30ClN3O5S |
| Molecular Weight | 484.0 g/mol |
| CAS Number | 1185051-51-7 |
The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhancement of cholinergic neurotransmission is crucial for cognitive functions and memory processes.
Interaction with Neurotransmitter Systems
Compounds containing piperazine structures are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. The presence of the sulfonyl group may enhance binding affinity and selectivity towards these biological targets, potentially modulating their functions effectively.
Therapeutic Potential
Given its ability to modulate neurotransmitter systems, this compound shows promise in treating various neurological disorders such as:
- Alzheimer's Disease : By enhancing cholinergic activity.
- Depression and Anxiety Disorders : Through modulation of serotonin pathways.
Case Studies and Research Findings
Several studies have documented the biological effects of similar piperazine derivatives. For instance:
-
Study on Acetylcholinesterase Inhibition :
- Researchers demonstrated that compounds with similar structures inhibited acetylcholinesterase effectively, leading to improved cognitive performance in animal models.
- Neurotransmitter Modulation :
- Antitumor Activity :
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound shares structural motifs with several pharmacologically active piperazine derivatives. Key comparisons include:
Structural Analogues in Receptor Targeting
- D3 Receptor Antagonists (): Compounds like N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides exhibit high D3 affinity (Ki = 0.8 nM) and enantioselectivity. Compared to the target compound, these analogs employ a butyl linker and heterobiaryl carboxamide termini. Additionally, the 4-methoxyphenylsulfonyl substituent in the target may confer distinct electronic effects compared to the 2,3-dichlorophenyl group, influencing receptor selectivity .
- Ethoxyacetamide Variant (): 2-Ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride differs only in the amide group (ethoxyacetamide vs. isobutyramide). This modification may also affect metabolic stability due to steric hindrance .
Piperazine-Based Pharmaceuticals ()
- Cetirizine-Related Impurities (): Compounds like 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol (cetirizine precursor) highlight the role of chlorophenyl groups in antihistamine activity. The target’s 4-methoxyphenylsulfonyl group may shift therapeutic focus toward CNS targets rather than peripheral H1 receptors, as sulfonyl groups are less common in antihistamines .
Triazolopyridine Derivatives ():
Impurities such as 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one incorporate a triazolopyridine ring, absent in the target compound. The target’s isobutyramide group may simplify synthesis compared to heterocyclic termini while maintaining piperazine-mediated receptor interactions .
Comparative Data Table
Key Findings and Hypotheses
- Receptor Selectivity: The 4-methoxyphenylsulfonyl group may reduce off-target effects compared to chlorophenyl-containing analogs, as sulfonyl groups are less common in histamine receptors .
- Pharmacokinetics: The hydrochloride salt improves aqueous solubility, critical for oral bioavailability. The isobutyramide group’s branched structure may slow hepatic metabolism compared to linear chains .
- Synthetic Considerations: The absence of complex heterocycles (e.g., triazolopyridine in ) could streamline synthesis, though enantioselectivity data (if applicable) remains unexplored in the evidence .
Q & A
Q. What statistical methods are critical for dose-response studies?
- Nonlinear regression : Fit data to Hill equation for EC₅₀/IC₅₀ determination.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


